2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Overview
Description
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C24H23NO It is characterized by the presence of two phenyl groups and a tetrahydronaphthalenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced through a Friedel-Crafts alkylation reaction using tetrahydronaphthalene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Groups: The phenyl groups can be introduced via a Grignard reaction, where phenyl magnesium bromide reacts with an appropriate carbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings, using reagents such as halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.
Material Science: The compound can be utilized in the synthesis of novel polymers or materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenylacetamide: Lacks the tetrahydronaphthalenyl group, making it less bulky and potentially less selective in biological applications.
N-(2-naphthyl)-2,2-diphenylacetamide: Contains a naphthyl group instead of a tetrahydronaphthalenyl group, which may affect its binding affinity and specificity.
Uniqueness
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which can enhance its binding interactions with specific molecular targets, potentially leading to higher selectivity and efficacy in its applications.
Properties
IUPAC Name |
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-22-16-15-18-9-7-8-14-21(18)17-22)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,10-13,15-17,23H,7-9,14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMGDZOLNRLLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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